molecular formula C9H4BrCl2N B2932916 6-Bromo-4,7-dichloroquinoline CAS No. 1260828-07-6

6-Bromo-4,7-dichloroquinoline

Cat. No.: B2932916
CAS No.: 1260828-07-6
M. Wt: 276.94
InChI Key: GIQVLZSBJZRDQY-UHFFFAOYSA-N
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Description

6-Bromo-4,7-dichloroquinoline is a halogenated quinoline derivative with the molecular formula C9H4BrCl2N and a molecular weight of 276.95 g/mol. This compound is characterized by the presence of bromine and chlorine atoms at the 6th, 4th, and 7th positions of the quinoline ring system. Quinolines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4,7-dichloroquinoline typically involves the halogenation of quinoline or its derivatives. One common method is the direct halogenation of quinoline using bromine and chlorine in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of halogen atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the scale of production and the desired purity of the final product. The process may also include purification steps, such as recrystallization or column chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4,7-dichloroquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia (NH3) or amines in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of quinone derivatives.

  • Reduction: Reduction reactions can produce partially reduced or fully reduced derivatives of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted quinolines, depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4,7-dichloroquinoline has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-4,7-dichloroquinoline exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors in biological systems, leading to its biological activities. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or disrupting cell membranes.

Comparison with Similar Compounds

6-Bromo-4,7-dichloroquinoline is similar to other halogenated quinolines, such as 6-bromo-3,4-dichloroquinoline and 6-bromo-4-chloroquinoline. its unique combination of bromine and chlorine atoms at specific positions on the quinoline ring system sets it apart from these compounds. This distinct structure may contribute to its unique biological and chemical properties.

List of Similar Compounds

  • 6-Bromo-3,4-dichloroquinoline

  • 6-Bromo-4-chloroquinoline

  • 6-Chloro-4,7-dibromooquinoline

  • 6-Bromo-3-chloroquinoline

Properties

IUPAC Name

6-bromo-4,7-dichloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQVLZSBJZRDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260828-07-6
Record name 6-bromo-4,7-dichloroquinoline
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